3-fluoro-5-methoxypyridine-4-sulfonyl fluoride
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Overview
Description
3-fluoro-5-methoxypyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C6H5F2NO3S and a molecular weight of 209.17 g/mol . It is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonyl fluoride group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-fluoro-5-methoxypyridine with a sulfonyl fluoride reagent under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-fluoro-5-methoxypyridine-4-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-methoxypyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonyl fluoride group can be reduced to a sulfonamide or a thiol group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include sulfonamides or thiols.
Scientific Research Applications
3-fluoro-5-methoxypyridine-4-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-fluoro-5-methoxypyridine-4-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The compound targets specific amino acid residues, such as serine or cysteine, in the active sites of enzymes, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-5-methoxypyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
3-fluoro-5-methoxypyridine-4-thiol: Similar structure but with a thiol group instead of a sulfonyl fluoride group.
3-fluoro-5-methoxypyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl fluoride group.
Uniqueness
3-fluoro-5-methoxypyridine-4-sulfonyl fluoride is unique due to its reactive sulfonyl fluoride group, which makes it a valuable reagent in chemical synthesis and a useful tool in biological studies for enzyme inhibition and protein modification .
Properties
CAS No. |
2375273-39-3 |
---|---|
Molecular Formula |
C6H5F2NO3S |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.